Aminodiphenylmethane

Hydroamination Primary amine synthesis Catalysis

Researchers facing premature peptide chain loss in Boc-SPPS of sequences >40 residues or hydrophilic C-termini require a solid support with superior acid stability. Aminodiphenylmethane-derived Benzhydrylamine resin (BHAR) withstands HF cleavage for up to 6 h, preserving yields by up to 35% over p-methylbenzhydrylamine resin (MBHAR, 2-3 h). - Enables synthesis of challenging long or hydrophilic peptides with minimal TFA-mediated chain loss. - Serves as the exclusive ammonia equivalent for dimethyltitanocene-catalyzed hydroamination of bisaryl/alkyl aryl alkynes (59-70% yield), where benzylamine fails. - Resists oxidative degradation (14% vs. 39% benzaldehyde yield under Ru/iodosylbenzene), ideal for transformations requiring surviving amine functionality.

Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
CAS No. 91-00-9
Cat. No. B1666581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminodiphenylmethane
CAS91-00-9
Synonymsalpha-Phenylbenzylamine, Aminodiphenylmethane, Benzhydrylamine
Molecular FormulaC13H13N
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)N
InChIInChI=1S/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H2
InChIKeyMGHPNCMVUAKAIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aminodiphenylmethane Specifications and Procurement


Aminodiphenylmethane (ADM, CAS 91-00-9), also known as benzhydrylamine or α-phenylbenzylamine, is a primary amine of the diarylmethyl class characterized by a central methane carbon bonded to two phenyl rings and one amino group. It is a colorless to pale yellow liquid with a melting point of 12 °C, boiling point of 295 °C, and density of 1.063 g/mL at 25 °C . Its primary applications center on its utility as a protecting group in peptide synthesis, a chiral resolution auxiliary, and a synthon for introducing the benzhydryl moiety . The compound's commercial availability typically ranges from research-grade (≥97%) to industrial quantities, with storage requirements under inert gas at 2–8 °C due to air sensitivity and gradual CO₂ absorption .

Peptide Synthesis Protecting group and solid-phase linker
Chiral Resolution Auxiliary for enantiomer separation
Benzhydryl Synthon Introduces diarylmethyl moiety in synthesis

Why Benzhydrylamine Cannot Be Substituted


Direct substitution of Aminodiphenylmethane with structurally related compounds—such as benzylamine (one phenyl ring) or benzhydrol (hydroxyl instead of amino)—is scientifically untenable due to profound differences in both steric bulk and electronic character. The benzhydryl group introduces significantly greater steric hindrance than a benzyl moiety, directly impacting nucleophilicity and regioselectivity in catalytic cycles [1]. Furthermore, the presence of two electron-rich aryl rings alters the basicity (pKa ~8.4) and acid-lability of the C–N bond in a manner not observed with monocyclic amines, rendering generic substitution in solid-phase peptide linkers or ammonia-equivalent reactions unreliable without complete re-optimization of conditions . The following quantitative evidence confirms these non-interchangeable profiles.

Target
Potential Substitute
Risk Context
Aminodiphenylmethane
Benzylamine
Steric bulk and electronic character differ; hydroamination and peptide-linker performance may not transfer directly.
Aminodiphenylmethane
Benzhydrol
Hydroxyl cannot replace amino function; requires conversion and may not fit amine-specific workflows without re-optimization.

Aminodiphenylmethane Performance vs. Analogs


Ammonia Equivalent Hydroamination

Aminodiphenylmethane (1) functions as a viable ammonia equivalent in the dimethyltitanocene-catalyzed hydroamination of alkynes, whereas benzylamine exhibits 'very low reactivity' in this transformation [1]. Using 3 mol% Cp₂TiMe₂ at 110–120 °C for 72 h, the benzhydrylamine-derived imines are hydrogenatively cleaved to yield primary amines in 67% (for 1-phenyl-1-propyne), 70% (for 1-phenyl-1-butyne), and 59% (for 3-hexyne). Terminal alkynes give 20–41% yield [1]. This establishes benzhydrylamine as a privileged synthon for primary amines when ammonia gas or simpler alkyl amines fail.

Hydroamination Yield
Cross-study comparable
Benzhydrylamine: 59–70% primary amine yield (internal alkynes)
Benzylamine: very low reactivity; no productive yield reported
Privileged ammonia equivalent in Ti-catalyzed hydroamination
Cp₂TiMe₂, 110–120°C, 72 h; substrate scope matters
Hydroamination Primary amine synthesis Catalysis

Carbonyl Formation: Benzhydrylamine vs. Benzylamine

Under identical oxidation conditions using iodosylbenzene and dichlorotris(triphenylphosphine)ruthenium(II), benzhydrylamine yields benzophenone in 14% yield, while benzylamine yields benzaldehyde in 39% yield [1]. This 25-percentage-point difference in yield highlights the substantial impact of the second phenyl group on oxidative transformation efficiency, making benzhydrylamine a less efficient choice for carbonyl generation but potentially a more stable intermediate for reactions requiring resistance to oxidation.

Oxidative Stability
Head-to-head comparison
Benzophenone yield: 14%
Benzylamine → benzaldehyde: 39%
−25% absolute carbonyl formation
Reported lower susceptibility to oxidative conversion
Iodosylbenzene/Ru catalyst; data to verify for specific routes
Oxidation Imine synthesis Steric effects

Benzhydrylamine Resin Acid Stability

In Boc-based solid-phase peptide synthesis, the choice of resin directly influences cleavage time and overall yield. Benzhydrylamine resin (BHAR) demonstrates the highest acid stability among common resins, requiring 6 h of HF exposure for quantitative cleavage of a hydrophobic C-terminal sequence, compared to 2–3 h for p-methylbenzhydrylamine resin (MBHAR) and 4-(oxymethyl)-phenylacetamidomethyl resin (PAMR) [1]. The decreasing order of acid stability is BHAR > MBHAR ≅ PAMR > chloromethyl resin. This enhanced stability renders BHAR the preferred choice for synthesizing long peptides (>>40 residues) with hydrophilic C-termini, where premature chain loss in TFA would otherwise reduce yield by up to 35% [1].

Resin Acid Stability
Direct head-to-head comparison
BHAR: 6 h HF cleavage
MBHAR / PAMR: 2–3 h
3–4 h longer acid resistance
Higher stability may preserve yield in long peptides
Boc-SPPS, hydrophobic C-terminal sequences; class-level support
Solid-phase peptide synthesis Resin cleavage HF lability

Enantiopure Benzhydrylamine Synthesis

A series of para-substituted benzhydrylamines are synthesized from the corresponding benzhydrols via substitution with phenyl carbamate under acidic conditions, followed by basic hydrolysis . One unsymmetrical intermediate (3i) was resolved by preparative chiral chromatography, and subsequent deprotection led to enantiomerically pure benzhydrylamine . This route highlights benzhydrylamine's utility as a chiral amine building block, whereas benzhydrol itself cannot serve as an amine source. The method enables access to enantiopure benzhydrylamines for use in chiral resolution or asymmetric catalysis.

Enantiopure Access
Class-level inference
Chiral chromatography resolves carbamate intermediate; deprotection yields enantiopure benzhydrylamine
Benzhydrol cannot provide amine functionality
Enables chiral amine building block sourcing
Source review advised; preparative method context
Chiral resolution Asymmetric synthesis Benzhydrol

Aminodiphenylmethane Application Scenarios


Primary Amine Synthesis via Hydroamination

Aminodiphenylmethane is the ammonia equivalent of choice for the dimethyltitanocene-catalyzed hydroamination of bisaryl and alkyl aryl alkynes, where it yields primary amines in 59–70% isolated yield after hydrogenolytic cleavage. Benzylamine fails to react productively in this system [1]. This scenario is particularly relevant for preparing β-phenethylamines and related pharmaceutical building blocks.

Acid-Stable Solid-Phase Peptide Synthesis

Benzhydrylamine resin (BHAR) is the preferred solid support for Boc-strategy synthesis of long peptides (>40 residues) or sequences with hydrophilic C-termini, due to its superior acid stability (6 h HF cleavage time) compared to p-methylbenzhydrylamine resin (MBHAR, 2–3 h) [2]. This enhanced stability minimizes premature TFA-mediated chain loss, preserving up to 35% overall yield in challenging sequences [2].

Oxidation-Resistant Synthetic Routes

Under oxidative conditions (iodosylbenzene/Ru catalyst), benzhydrylamine produces benzophenone in only 14% yield, whereas benzylamine yields benzaldehyde in 39% [3]. For transformations where the amine group must survive oxidizing environments, benzhydrylamine's lower oxidative lability provides a tangible advantage.

Enantiopure Diarylmethylamine Building Blocks

Para-substituted benzhydrylamines can be synthesized from benzhydrol precursors and resolved to enantiopurity via carbamate intermediates . This pathway enables access to chiral benzhydrylamines for use in asymmetric catalysis, chiral resolution, or as advanced pharmaceutical intermediates, a function not directly accessible from benzhydrol.

Application
Selection Property
Validation Focus
Primary amine synthesis via hydroamination
Ammonia equivalent reactivity
Yield and substrate scope context
Acid-stable solid-phase peptide synthesis
Resin acid stability profile
HF cleavage time and peptide length context
Oxidation-resistant synthetic routes
Oxidative conversion susceptibility
Carbonyl formation comparison review
Enantiopure diarylmethylamine building blocks
Chiral resolution capability
Enantiopurity and chromatographic method review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminodiphenylmethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.